molecular formula C12H15N B11913961 2-isopropyl-3-methyl-1H-indole CAS No. 91639-44-0

2-isopropyl-3-methyl-1H-indole

Cat. No.: B11913961
CAS No.: 91639-44-0
M. Wt: 173.25 g/mol
InChI Key: PZNIASAJBMTKIH-UHFFFAOYSA-N
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Description

2-isopropyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their aromatic properties and are found in many bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the isopropyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction and conditions. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the indole ring .

Scientific Research Applications

2-isopropyl-3-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-isopropyl-3-methyl-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-indole
  • 3-isopropyl-1H-indole
  • 1H-indole-3-carboxaldehyde

Uniqueness

2-isopropyl-3-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties that make it suitable for particular applications .

Properties

CAS No.

91639-44-0

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-methyl-2-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)12-9(3)10-6-4-5-7-11(10)13-12/h4-8,13H,1-3H3

InChI Key

PZNIASAJBMTKIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(C)C

Origin of Product

United States

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